molecular formula C18H28N2O4S B4394605 4-[2-(1-azepanyl)-2-oxoethoxy]-N-butylbenzenesulfonamide

4-[2-(1-azepanyl)-2-oxoethoxy]-N-butylbenzenesulfonamide

Cat. No. B4394605
M. Wt: 368.5 g/mol
InChI Key: COVYIBMQQUVFDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves complex reactions, aiming to enhance their pharmacological properties. For instance, the structure-activity relationship studies of sulfonamide analogs highlight the chemical modification strategies to improve solubility and functional optimization for therapeutic development (Mun et al., 2012). Another example is the development of 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) to create an adjustable alkyne reagent for click reactions, showcasing the synthetic versatility of sulfonamide derivatives (Kaneda et al., 2017).

Molecular Structure Analysis

Investigations into the molecular structure of sulfonamide derivatives, such as through crystallographic studies, offer insights into their conformational stability and potential interaction sites for biological activity. The synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide, for instance, provided detailed structural information, guiding further synthetic modifications (Stenfors & Ngassa, 2020).

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions, influencing their chemical properties significantly. For example, the synthesis of novel benzene- and tetrafluorobenzenesulfonamide derivatives via click chemistry demonstrated the reactivity of sulfonamide groups in forming inhibitors for carbonic anhydrase isoforms (Pala et al., 2014).

properties

IUPAC Name

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-butylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-2-3-12-19-25(22,23)17-10-8-16(9-11-17)24-15-18(21)20-13-6-4-5-7-14-20/h8-11,19H,2-7,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVYIBMQQUVFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-butylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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